molecular formula C12H17N3O2S B5578110 3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Número de catálogo B5578110
Peso molecular: 267.35 g/mol
Clave InChI: DWYBOUZQKBFJEI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, including the specific compound , involves a series of chemical reactions. Caroon et al. (1981) describe the preparation of various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones substituted at the 8 position for screening as antihypertensive agents (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a spiro framework, which consists of a cyclic structure where two rings are joined at a single atom. Chiaroni et al. (2000) explored the conformations of isoxazolidine rings in similar diazaspiro[4.5]decan-1-one derivatives, which can inform the understanding of the molecular structure of the compound (Chiaroni et al., 2000).

Chemical Reactions and Properties

The chemical reactions involving 1-oxa-3,8-diazaspiro[4.5]decan-2-ones are diverse. For instance, these compounds react with hydrazine hydrate and undergo intramolecular cyclization, as discussed by Farag et al. (2008) (Farag et al., 2008). These reactions are indicative of the reactive nature of such compounds and their potential for chemical modifications.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Wang et al. (2011) synthesized a related compound and determined its crystal structure, which can provide insights into the physical properties of the compound (Wang et al., 2011).

Aplicaciones Científicas De Investigación

Synthesis and Antihypertensive Activity

The compound 3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is part of a broader class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones synthesized for their potential antihypertensive effects. These compounds have been screened for their activity as antihypertensive agents, with specific substitutions at the 8 position showing significant activity in spontaneous hypertensive rats. Some derivatives were designed as mixed alpha- and beta-adrenergic receptor blockers, although their efficacy as beta-blockers was not confirmed. They were found to act as alpha-adrenergic blockers, with different compounds showing a preference for either alpha 1 or alpha 2 adrenoceptor antagonism. This research highlights the compound's role in exploring new antihypertensive agents and understanding the mechanisms of alpha-adrenergic antagonism (Caroon et al., 1981).

Anticancer and Antidiabetic Applications

Another area of research has involved the development of spirothiazolidine analogs, including compounds related to 3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, for potential anticancer and antidiabetic applications. These studies have led to the identification of compounds with significant activity against human breast carcinoma and liver carcinoma cell lines. Additionally, some derivatives have shown promising results as inhibitors of alpha-amylase and alpha-glucosidase, indicating their potential in diabetes management (Flefel et al., 2019).

Propiedades

IUPAC Name

3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-14-9-12(17-11(14)16)2-5-15(6-3-12)8-10-13-4-7-18-10/h4,7H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYBOUZQKBFJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)CC3=NC=CS3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.